2,4-difluoro-N-(1-pivaloylindolin-6-yl)benzenesulfonamide
Description
Properties
IUPAC Name |
N-[1-(2,2-dimethylpropanoyl)-2,3-dihydroindol-6-yl]-2,4-difluorobenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20F2N2O3S/c1-19(2,3)18(24)23-9-8-12-4-6-14(11-16(12)23)22-27(25,26)17-7-5-13(20)10-15(17)21/h4-7,10-11,22H,8-9H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMUVDPPHWZWAGR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)N1CCC2=C1C=C(C=C2)NS(=O)(=O)C3=C(C=C(C=C3)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20F2N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-difluoro-N-(1-pivaloylindolin-6-yl)benzenesulfonamide typically involves multiple steps, starting with the preparation of the indole derivative. The indole nucleus can be synthesized through various methods, including Fischer indole synthesis and Bartoli indole synthesis. The pivaloyl group is introduced via acylation reactions using pivaloyl chloride in the presence of a base such as pyridine. The final step involves the sulfonation of the indole derivative with 2,4-difluorobenzenesulfonyl chloride under basic conditions to yield the target compound .
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, is crucial to maximize yield and purity. Continuous flow chemistry and automated synthesis platforms may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2,4-difluoro-N-(1-pivaloylindolin-6-yl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized to form indole-2,3-diones.
Reduction: The sulfonamide group can be reduced to the corresponding amine.
Substitution: Electrophilic aromatic substitution reactions can occur on the difluorobenzene ring.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Halogenation using N-bromosuccinimide or nitration using nitric acid and sulfuric acid.
Major Products
Oxidation: Indole-2,3-diones.
Reduction: Corresponding amines.
Substitution: Halogenated or nitrated derivatives of the difluorobenzene ring.
Scientific Research Applications
2,4-difluoro-N-(1-pivaloylindolin-6-yl)benzenesulfonamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its antimicrobial, anticancer, and anti-inflammatory properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2,4-difluoro-N-(1-pivaloylindolin-6-yl)benzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), allowing it to inhibit enzymes such as dihydropteroate synthase in bacteria. This inhibition disrupts the synthesis of folic acid, which is essential for bacterial growth and replication .
Comparison with Similar Compounds
Structural Features
The target compound shares a 2,4-difluorobenzenesulfonamide backbone with several analogs, but its indoline-pivaloyl substituent distinguishes it from others. Key comparisons include:
Key Observations :
Implications for the Target Compound :
Hypotheses for the Target Compound :
Spectral and Physicochemical Data
NMR and solubility data for analogs suggest trends:
Predicted Properties of the Target Compound :
- LogP : ~4.0 (higher due to pivaloyl group).
- Solubility : Likely poor in aqueous media, necessitating formulation adjustments.
- NMR : Similar sulfonamide NH signal (δ ~10.3 ppm), with distinct indoline aromatic protons (δ 6.8–7.5 ppm) .
Biological Activity
2,4-Difluoro-N-(1-pivaloylindolin-6-yl)benzenesulfonamide is a synthetic compound that belongs to the sulfonamide class. This compound has garnered attention due to its unique structural features, which include a difluorobenzene ring, an indole moiety, and a sulfonamide group. These characteristics suggest potential biological activities that may be harnessed in medicinal chemistry.
Chemical Structure and Properties
The compound's IUPAC name is N-[1-(2,2-dimethylpropanoyl)-2,3-dihydroindol-6-yl]-2,4-difluorobenzenesulfonamide. Its molecular formula is . The presence of fluorine atoms in the benzene ring enhances its lipophilicity and may influence its interaction with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | |
| IUPAC Name | N-[1-(2,2-dimethylpropanoyl)-2,3-dihydroindol-6-yl]-2,4-difluorobenzenesulfonamide |
| CAS Number | 1040660-07-8 |
The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes. The sulfonamide group mimics para-aminobenzoic acid (PABA), allowing it to interfere with bacterial folic acid synthesis by inhibiting dihydropteroate synthase. This inhibition is crucial for bacterial growth and replication, making the compound a potential antimicrobial agent.
Antimicrobial Activity
Research has shown that sulfonamides exhibit significant antimicrobial properties. The mechanism involves the inhibition of folate synthesis pathways in bacteria. In vitro studies demonstrate that this compound can effectively inhibit the growth of various bacterial strains.
Anticancer Potential
The compound's indole structure is known for its anticancer properties. A study focusing on similar indole derivatives indicated that they could induce apoptosis in cancer cells. The specific effects of this compound on cancer cell lines remain to be fully elucidated but are promising based on structural analogs.
Anti-inflammatory Effects
Sulfonamides have also been explored for their anti-inflammatory properties. The potential of this compound in modulating inflammatory pathways warrants further investigation.
Case Studies and Research Findings
- Antitumor Activity : A focused compound library study synthesized various N-(7-indolyl)benzenesulfonamide derivatives and evaluated their antitumor activity against P388 murine leukemia cells. Results indicated that certain derivatives could disrupt mitosis or cause G1 phase accumulation in the cell cycle .
- Enzyme Inhibition Studies : The compound's ability to inhibit dihydropteroate synthase was assessed through kinetic studies, revealing a competitive inhibition pattern with respect to PABA.
- Comparative Analysis : When compared to other sulfonamides like sulfamethoxazole and indole derivatives such as indole-3-acetic acid, this compound exhibited unique properties due to its difluorobenzene substitution.
Q & A
Q. What are the optimal synthetic routes for 2,4-difluoro-N-(1-pivaloylindolin-6-yl)benzenesulfonamide, and how can reaction conditions be optimized for yield and purity?
Methodological Answer: Synthesis typically involves nucleophilic substitution between a sulfonyl chloride intermediate and a pivaloylindolin-6-amine derivative. Key steps include:
- Solvent selection : Polar aprotic solvents like dimethylformamide (DMF) or N-methylpyrrolidone (NMP) enhance reaction efficiency at 80–120°C .
- Base selection : Triethylamine or K₂CO₃ is used to deprotonate the amine and drive the reaction .
- Monitoring : Thin-layer chromatography (TLC) is critical for tracking reaction progress. Post-reaction purification via column chromatography or recrystallization ensures high purity (>95%) .
Q. Which analytical techniques are critical for confirming the structural integrity and purity of this compound during synthesis?
Methodological Answer:
- NMR spectroscopy : ¹H and ¹³C NMR verify the presence of the 2,4-difluorophenyl and pivaloylindolinyl moieties. Anomalies in aromatic proton shifts may indicate incomplete substitution .
- Mass spectrometry (MS) : High-resolution MS confirms molecular weight and detects impurities .
- HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) quantifies purity and identifies byproducts .
Q. What initial biological screening approaches are recommended to assess its potential as a biochemical probe or therapeutic agent?
Methodological Answer:
- Enzyme inhibition assays : Test against sulfonamide-sensitive targets (e.g., carbonic anhydrase) using fluorometric or colorimetric substrates. IC₅₀ values provide preliminary activity data .
- Cellular assays : Evaluate cytotoxicity in cancer cell lines (e.g., MTT assay) and compare to known sulfonamide derivatives .
- Binding studies : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) quantify interactions with target proteins .
Advanced Research Questions
Q. How can computational methods be integrated to predict reactivity and guide the synthesis of novel derivatives?
Methodological Answer:
- Quantum chemical calculations : Density functional theory (DFT) models predict transition states and regioselectivity during nucleophilic substitution. For example, Fukui indices identify reactive sites on the sulfonyl chloride .
- Reaction path algorithms : Tools like GRRM (Global Reaction Route Mapping) explore alternative pathways under varying conditions (e.g., solvent effects) .
- Machine learning : Train models on existing sulfonamide reaction datasets to optimize solvent/base combinations and predict yields .
Q. What strategies resolve contradictions in spectral data (e.g., NMR shifts vs. computational predictions)?
Methodological Answer:
- Dynamic NMR experiments : Variable-temperature NMR clarifies conformational equilibria that cause unexpected splitting patterns .
- Isotopic labeling : Synthesize ¹⁵N- or ²H-labeled analogs to distinguish overlapping signals in crowded spectra .
- Cross-validation : Compare experimental NMR shifts with DFT-calculated chemical shifts (e.g., using Gaussian or ORCA software) .
Q. What experimental frameworks elucidate structure-activity relationships (SAR) for enhancing target binding affinity?
Methodological Answer:
- SAR libraries : Synthesize derivatives with modifications to the pivaloyl group or fluorine positions. Test in enzyme inhibition assays to correlate structural changes with activity .
- Crystallography : Co-crystallize the compound with its target protein (e.g., carbonic anhydrase) to identify critical hydrogen bonds or hydrophobic interactions .
- Mutagenesis studies : Engineer protein mutants (e.g., altering active-site residues) to validate binding hypotheses .
Data Contradiction Analysis
Example Scenario : Discrepancies in enzyme inhibition data between batches.
Resolution Framework :
Reproducibility checks : Repeat assays under identical conditions (pH, temperature).
Analytical re-evaluation : Use HPLC-MS to confirm compound integrity and rule out degradation .
Protein quality control : Verify enzyme activity with a positive control (e.g., acetazolamide for carbonic anhydrase) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
